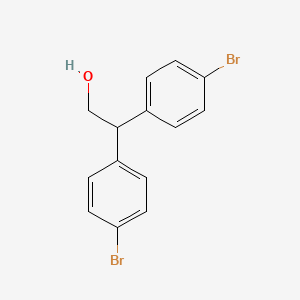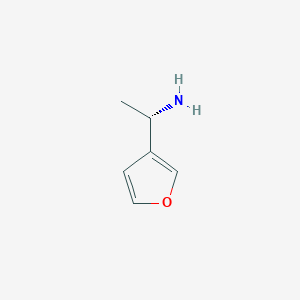
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups and ester functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester typically involves the acetylation of galacturonic acid methyl ester. The process begins with the preparation of galacturonic acid methyl ester from D-galacturonic acid. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield galacturonic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Galacturonic acid and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester involves its hydrolysis and subsequent interaction with biological molecules. The acetyl groups protect the molecule during transport and are removed enzymatically or chemically at the target site, releasing the active galacturonic acid. This compound can interact with enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- Acetobromo-alpha-D-glucuronic acid methyl ester
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is unique due to its specific acetylation pattern and the presence of the galacturonic acid backbone. This structure provides distinct reactivity and functionality compared to similar compounds, making it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C15H20O11 |
|---|---|
Poids moléculaire |
376.31 g/mol |
Nom IUPAC |
methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15+/m1/s1 |
Clé InChI |
DPOQCELSZBSZGX-KDBYPZKRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
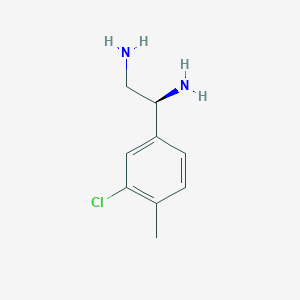
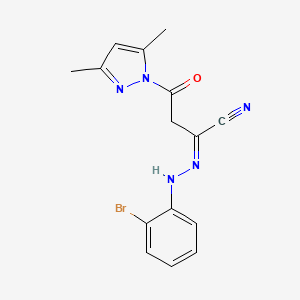
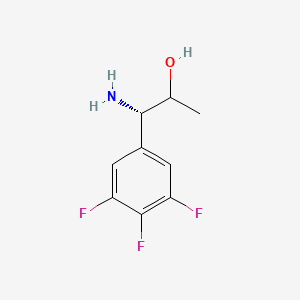
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
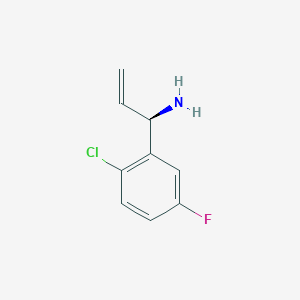
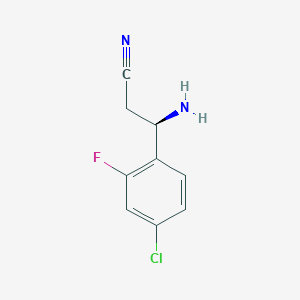
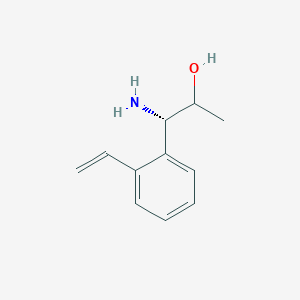
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
